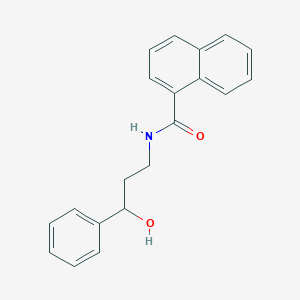![molecular formula C15H18N6O B2497564 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2320375-85-5](/img/structure/B2497564.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research into complex organic compounds often involves exploring their synthesis, structure, chemical reactions, and properties. These studies contribute to various fields, including pharmaceuticals, material science, and chemical engineering. Compounds with azabicyclo[3.2.1]octan-8-yl and pyrazin-2-yl moieties, similar to the one , are of particular interest due to their potential biological activities and applications in drug development.
Synthesis Analysis
The synthesis of complex bicyclic structures, like azabicyclo[3.2.1]octane derivatives, involves multistep chemical reactions, including cycloadditions and functional group transformations. Studies have shown methods for synthesizing related structures through reactions that offer insights into potential synthetic routes for the target compound (Grošelj et al., 2005), (Rumbo et al., 1996).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. Studies detailing the crystal structures of related compounds provide a basis for understanding the three-dimensional conformation and stereochemistry of such molecules (Quiroga et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Azabicyclo and pyrazinyl moieties may undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific reactivity patterns can be inferred from studies on similar structures (Moreno-Fuquen et al., 2019).
Applications De Recherche Scientifique
Biological Activity and Mechanism of Action
- The compound has been studied for its potential as a noncompetitive allosteric antagonist of the CCR5 receptor, showcasing potent antiviral effects for HIV-1. Its unique mechanism includes blocking the calcium response effects of CCR5 activation, indicating its potential in overcoming HIV viral resistance (C. Watson et al., 2005).
- It has been explored in the synthesis of novel antibacterial agents against human pathogenic bacteria. Compounds derived from triazole analogues have shown significant inhibition of bacterial growth, highlighting their potential for further development as antimicrobial agents (A. Nagaraj et al., 2018).
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of related triazole compounds, investigating their intermolecular cycloaddition reactions and structural properties. Such research aids in understanding the reactivity and potential applications of these compounds in various scientific domains (P. Zanirato, 2002).
- The compound's framework has been utilized in the synthesis of zinc nanoparticles, acting as a reducing and stabilizing agent. This highlights its potential application in nanotechnology and materials science for the development of novel nanomaterials (V. Pushpanathan & D. S. Kumar, 2014).
Anticancer and Antimicrobial Potential
- Research into aziridine-1,2,3-triazole hybrid derivatives has explored their anticancer activity, demonstrating efficacy against various cancer cell lines. This underscores the potential of triazole compounds in the development of new anticancer therapies (Hong-Ru Dong et al., 2017).
Propriétés
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-6-18-14(7-17-10)15(22)21-11-2-3-12(21)5-13(4-11)20-9-16-8-19-20/h6-9,11-13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMULEUWCWJIKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)



![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)